molecular formula C12H16N2O5 B5085601 (2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine

(2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine

Cat. No. B5085601
M. Wt: 268.27 g/mol
InChI Key: PSFXBQOKVMDECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine, also known as NBOMe, is a psychoactive compound that belongs to the family of phenethylamines. It is a potent agonist of the 5-HT2A receptor and has been found to induce hallucinogenic effects in humans. In recent years, NBOMe has gained significant attention in the scientific community due to its potential applications in research and medicine.

Mechanism of Action

(2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine acts as a potent agonist of the 5-HT2A receptor, which is a subtype of serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in the regulation of mood, appetite, and sleep. The activation of the 5-HT2A receptor by (2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine leads to the release of various neurotransmitters in the brain, including dopamine and norepinephrine. This results in the induction of hallucinogenic effects.
Biochemical and Physiological Effects:
The effects of (2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine on the body are complex and varied. It has been found to induce hallucinations, altered perception of time, and changes in mood and emotions. In addition, it can cause changes in heart rate, blood pressure, and body temperature. (2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine has also been found to have neuroprotective effects and may be useful in the treatment of certain neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of (2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. However, (2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine is also associated with certain limitations, such as its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research involving (2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine. One area of interest is the development of new drugs based on its structure that may have improved therapeutic properties. Another area of research is the investigation of the molecular mechanisms underlying the effects of (2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine on the brain. Additionally, the potential use of (2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine in the treatment of psychiatric disorders such as depression and anxiety warrants further investigation.

Synthesis Methods

The synthesis of (2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine is a complex process that involves several steps. The starting material for the synthesis is 2-methoxy-4,5-methylenedioxyphenylacetone, which is converted to the corresponding oxime using hydroxylamine hydrochloride. The oxime is then reduced to the amine using sodium borohydride. The final step involves the reaction of the amine with 6-nitro-1,3-benzodioxole-5-carbaldehyde to yield (2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine.

Scientific Research Applications

(2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine has been extensively studied in the field of neuroscience and has shown promising results in various research applications. It has been used as a tool to study the 5-HT2A receptor and its role in the brain. (2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine has also been used to investigate the neural basis of consciousness and perception. In addition, it has been found to be effective in the treatment of certain psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

1-methoxy-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-8(6-17-2)13-5-9-3-11-12(19-7-18-11)4-10(9)14(15)16/h3-4,8,13H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFXBQOKVMDECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC2=C(C=C1[N+](=O)[O-])OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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